5-(3-Bromo-4-chlorophenyl)thiazol-2-amine
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Overview
Description
5-(3-Bromo-4-chlorophenyl)thiazol-2-amine is a heterocyclic compound that contains a thiazole ring substituted with a 3-bromo-4-chlorophenyl group. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromo-4-chlorophenyl)thiazol-2-amine typically involves the nucleophilic addition reaction of (2-amino-4-(3-chlorophenyl)thiazol-5-yl)(2-chlorophenyl)methanone with various substituted isocyanates/isothiocyanates/isoselenocynates in acetone, with a catalytic amount of sodium hydroxide at room temperature .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve multi-step synthesis processes that include the preparation of intermediate compounds followed by cyclization reactions. The specific conditions and reagents used can vary depending on the desired thiazole derivative .
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromo-4-chlorophenyl)thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include various substituted thiazole derivatives, which can have different biological activities and applications .
Scientific Research Applications
5-(3-Bromo-4-chlorophenyl)thiazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-Bromo-4-chlorophenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can activate or inhibit biochemical pathways and enzymes, leading to various biological effects. For example, it may bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, cell cycle arrest, and ultimately, cell death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(3-Bromo-4-chlorophenyl)thiazol-2-amine include other thiazole derivatives such as:
- 4-(4-Bromophenyl)-thiazol-2-amine
- 2-Amino-4-(4-chlorophenyl)-thiazole
- 6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides .
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which can result in unique biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C9H6BrClN2S |
---|---|
Molecular Weight |
289.58 g/mol |
IUPAC Name |
5-(3-bromo-4-chlorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H6BrClN2S/c10-6-3-5(1-2-7(6)11)8-4-13-9(12)14-8/h1-4H,(H2,12,13) |
InChI Key |
XTYPGPNYAMGJPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=C(S2)N)Br)Cl |
Origin of Product |
United States |
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